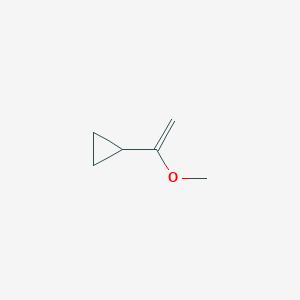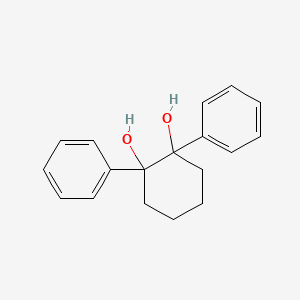
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is an organic compound that contains a phosphonate group. It is composed of 43 atoms, including 25 hydrogen atoms, 12 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate can be achieved through several methods. One common approach involves the reaction of 8-hydroxy-3,3-dimethyl-2-oxooctyl chloride with dimethyl phosphite under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonates.
Applications De Recherche Scientifique
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from accessing the site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-oxoheptylphosphonate: Similar structure but lacks the hydroxyl group.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms instead of the hydroxyl group.
Uniqueness
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is unique due to the presence of both a hydroxyl group and a phosphonate group in its structure
Propriétés
Numéro CAS |
68382-92-3 |
|---|---|
Formule moléculaire |
C12H25O5P |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-8-hydroxy-3,3-dimethyloctan-2-one |
InChI |
InChI=1S/C12H25O5P/c1-12(2,8-6-5-7-9-13)11(14)10-18(15,16-3)17-4/h13H,5-10H2,1-4H3 |
Clé InChI |
DINAUKAOUMUZHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCO)C(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


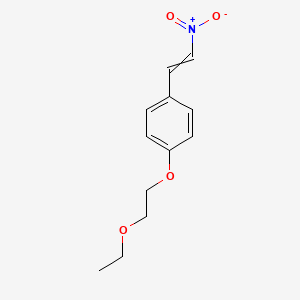

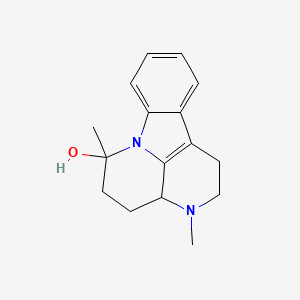

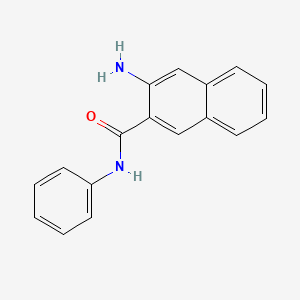
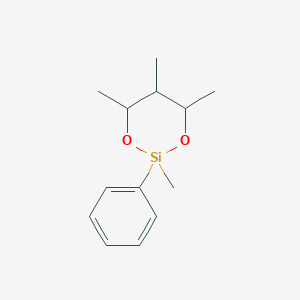

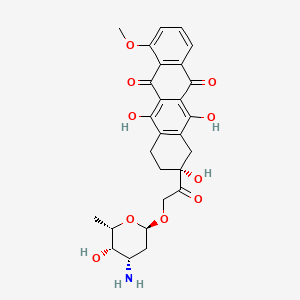
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
